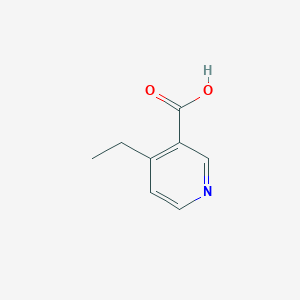

4-Ethylnicotinic acid

Beschreibung

Overview of Nicotinic Acid Derivatives in Contemporary Organic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in a vast array of chemical research and applications. ontosight.aichemistryjournal.net These pyridine-based molecules are not only vital in biological processes as precursors to coenzymes like NAD+ and NADP+, but they also serve as versatile building blocks in organic synthesis. ontosight.ai Their utility extends to the development of pharmaceuticals, agrochemicals, and materials. chemistryjournal.netnih.gov The functionalization of the pyridine (B92270) ring at various positions allows for the fine-tuning of the molecule's electronic and steric properties, leading to a wide spectrum of chemical reactivity and biological activity. nih.gov Consequently, nicotinic acid derivatives are extensively employed as ligands in coordination chemistry, key intermediates in the synthesis of complex organic molecules, and the basis for novel therapeutic agents. jst.go.jp

Historical Development and Discovery Trajectories Pertaining to 4-Ethylnicotinic Acid

The exploration of substituted nicotinic acids is a natural extension of the foundational research into pyridine chemistry. While a singular "discovery" event for this compound is not prominently documented, its emergence is rooted in the systematic investigation of reactions on the pyridine nucleus. Early studies, such as those on the photoreactions of nicotinic acid, identified the formation of this compound. For instance, research has shown that the UV irradiation of nicotinic acid in acidic ethanol (B145695) solutions leads to the substitution of an ethyl group onto the pyridine ring, predominantly at the 4-position, yielding this compound with high efficiency. oup.com This photo-ethylation process is a key historical method for its formation, demonstrating a specific reactivity of the nicotinic acid scaffold under particular conditions. oup.com The synthesis and study of 4-substituted nicotinic acids, including the ethyl variant, have also been driven by the quest for analogues of Nicotinamide Adenine (B156593) Dinucleotide (NAD) with potential roles as enzyme inhibitors. rsc.org

Fundamental Research Significance of this compound as a Chemical Entity

The significance of this compound in research stems from its specific molecular architecture: a pyridine ring featuring a carboxylic acid at the 3-position and an ethyl group at the 4-position. vulcanchem.com This substitution pattern makes it a valuable tool for several areas of scientific inquiry. The ethyl group, in particular, modifies the lipophilicity of the molecule compared to its parent compound, nicotinic acid, which can influence its interactions in various chemical and biological systems. vulcanchem.com It serves as a crucial building block in the synthesis of more complex molecules, where the ethyl group can direct further reactions or contribute to the final properties of the target compound. rsc.org Furthermore, the study of 4-substituted nicotinic acid derivatives, including this compound, is important for understanding structure-activity relationships in various biological targets. nih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDCHFWHASWLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Ethylnicotinic Acid

Established Synthetic Routes to 4-Ethylnicotinic Acid

The synthesis of this compound can be approached through several established chemical strategies, ranging from modern photochemical methods to classical organic synthesis.

Photochemical Syntheses of Pyridine-Ethylated Compounds

Photochemical reactions offer a powerful tool for the formation of carbon-carbon bonds under mild conditions. nih.govbeilstein-journals.org The ethylation of pyridine (B92270) rings, a key step in forming the precursor to this compound, can be conceptualized through photoredox catalysis. These reactions often involve the generation of ethyl radicals from suitable precursors, which then add to the electron-deficient pyridine ring.

Light-enabled processes, such as those involving the formation of an electron donor-acceptor (EDA) complex, can generate radical intermediates without the need for an external photocatalyst. nih.gov While specific literature detailing the direct photochemical synthesis of this compound is sparse, the general principles of photochemical C-H functionalization of heterocycles are well-established. rsc.org This approach is of significant interest as it often provides alternative regioselectivity compared to traditional methods and can proceed under ambient temperature and pressure. uzh.ch

Enzymatic Synthesis Strategies for Nicotinic Acid Analogs

Biocatalysis presents an increasingly important strategy for the synthesis of complex molecules with high selectivity. researchgate.net Enzymes have been utilized in the synthesis of analogs of nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) starting from substituted nicotinic acids. nih.gov For instance, enzymes such as Aplysia californica ADP-ribosyl cyclase and mammalian NAD glycohydrolase can accept nicotinic acid analogs to produce modified NAADP. nih.gov This demonstrates the potential for enzymatic systems to recognize and process substituted nicotinic acids.

The synthesis of the nicotinic acid analogs themselves can be a precursor step to enzymatic incorporation. While direct enzymatic ethylation at the 4-position of the pyridine ring is not a commonly reported route, enzymes are widely used for the synthesis of chiral building blocks and for transformations on substrates containing a nicotinic acid moiety. frontiersin.orgnih.gov For example, hydrolases are used in the kinetic resolution of racemic mixtures, and oxidoreductases can introduce or modify functional groups selectively.

| Enzymatic Strategy | Enzyme Example | Application | Reference |

| NAADP Analog Synthesis | Aplysia californica ADP-ribosyl cyclase | Utilizes substituted nicotinic acids to form NAADP analogs. | nih.gov |

| Chiral Amine Synthesis | Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones to produce chiral amines. | researchgate.net |

| Ester Synthesis | Novozym 435 (Immobilized Lipase) | Esterification of carboxylic acids. | mdpi.com |

Conventional Organic Synthesis Approaches for Pyridine Substitution

Conventional organic synthesis remains a primary and versatile route for preparing 4-substituted nicotinic acids. A well-documented approach involves the use of a pyridyl-oxazoline derivative of nicotinic acid. nih.gov This method enhances the reactivity of the pyridine ring and directs substitution to the 4-position.

The synthesis proceeds by treating the 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine intermediate with an organometallic reagent, such as ethyllithium (B1215237) or an ethyl Grignard reagent. The organometallic reagent adds selectively to the 4-position of the pyridine ring. Subsequent acidic hydrolysis of the oxazoline (B21484) group then reveals the carboxylic acid functionality, yielding the final this compound product. This strategy has been successfully applied to synthesize other 4-alkylnicotinic acids, such as 4-n-butylnicotinic acid. nih.gov

Another classical approach involves the reduction of a 4-vinylnicotinic acid derivative, which in turn can be prepared through cross-coupling reactions like the Stille or Suzuki coupling on a 4-halonicotinate ester.

Advanced Synthetic Techniques for Structural Modification

Further derivatization of the this compound scaffold can be achieved through advanced synthetic methods that allow for precise control over the introduction of new functional groups.

Regioselective Functionalization at the Nicotinic Acid Core

Regioselective functionalization is crucial for elaborating the structure of this compound. Directed ortho-metalation (DoM) is a powerful technique for functionalizing positions adjacent to existing substituents on an aromatic ring. mdpi.com For the nicotinic acid core, the carboxylic acid group can act as a directing group, facilitating metalation at the C-2 or C-4 position. However, since the 4-position is already substituted in this compound, functionalization would be directed to the C-2 or C-5 positions.

The use of mixed TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl, in the presence of Lewis acids like BF₃·OEt₂, can dramatically influence the regioselectivity of metalation on pyridine rings. uni-muenchen.de This allows for the introduction of electrophiles at positions that might otherwise be unreactive. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also indispensable for introducing aryl, vinyl, or alkynyl groups at specific positions, provided a suitable halide is present on the nicotinic acid ring.

| Functionalization Method | Reagents | Target Position | Reference |

| Directed ortho-Metalation | n-BuLi, s-BuLi | C2, C4 (on nicotinic acid) | mdpi.com |

| Lewis-Acid-Mediated Metalation | TMPMgCl·LiCl, BF₃·OEt₂ | Varies based on substrate | uni-muenchen.de |

| Suzuki Cross-Coupling | Pd catalyst, Arylboronic acid | Position of halide | nih.gov |

Stereoselective Syntheses of Chiral Analogs (if applicable)

While this compound itself is achiral, the introduction of further substituents can generate chiral centers, making stereoselective synthesis a relevant consideration. For instance, if a functional group were introduced at the α-carbon of the ethyl group, or if a chiral substituent were added to the pyridine ring, chiral analogs would be formed.

The synthesis of such chiral derivatives would rely on established asymmetric synthesis methodologies. These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent stereoselective transformation. mdpi.com

Asymmetric Catalysis: Chiral catalysts, often based on transition metals with chiral ligands, can enantioselectively create new stereocenters.

Enzymatic Resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiomers. researchgate.net

For example, the stereoselective synthesis of a chiral side chain could be achieved before its attachment to the nicotinic acid core. Alternatively, a prochiral center on a pre-functionalized nicotinic acid derivative could be transformed using a chiral reagent or catalyst. nih.govrsc.org

An in-depth analysis of the synthetic methodologies and chemical derivatization of this compound reveals a landscape rich with potential for chemical innovation. This article delves into the core aspects of its synthesis and functionalization, adhering to a structured exploration of its chemical nature.

Advanced Spectroscopic and Structural Elucidation of 4 Ethylnicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Ethylnicotinic acid in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring. The protons on the pyridine ring (H-2, H-5, and H-6) will appear in the downfield region, typically between 7.0 and 9.0 ppm. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl substituent. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The sp²-hybridized carbons of the pyridine ring will have signals between 120 and 150 ppm. The sp³-hybridized carbons of the ethyl group will appear in the upfield region of the spectrum.

Conformational Analysis: NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study the preferred conformation of the ethyl group relative to the pyridine ring. nih.gov The rotational barrier around the C-C bond connecting the ethyl group to the ring can influence the chemical environment of the protons, and NOE data can reveal spatial proximities between the ethyl protons and the ring protons. nih.gov For derivatives of nicotinic acid, NMR has been used to characterize E/Z isomerism in hydrazone derivatives. mdpi.com

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | ~8.9 | s | - |

| H-5 | ~7.5 | d | ~8 Hz |

| H-6 | ~8.7 | d | ~8 Hz |

| -CH₂- | ~2.8 | q | ~7.5 Hz |

| -CH₃ | ~1.3 | t | ~7.5 Hz |

| -COOH | >10 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| C-2 | ~152 |

| C-3 | ~138 |

| C-4 | ~148 |

| C-5 | ~124 |

| C-6 | ~150 |

| -CH₂- | ~25 |

| -CH₃ | ~14 |

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and its derivatives. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a unique elemental formula.

For this compound (C₈H₉NO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. The protonated molecule [M+H]⁺ is commonly observed in techniques like electrospray ionization (ESI).

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce a characteristic pattern that further corroborates the structure. For nicotinic acid and its metabolites, common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.govbevital.no For this compound, fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the ethyl side chain.

Predicted HRMS Data for this compound:

| Species | Formula | Calculated m/z |

| [M]⁺• | C₈H₉NO₂ | 151.0633 |

| [M+H]⁺ | C₈H₁₀NO₂ | 152.0712 |

| [M+Na]⁺ | C₈H₉NNaO₂ | 174.0531 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For this compound, the most prominent features would be the broad O-H stretching vibration of the carboxylic acid dimer in the solid state (typically around 2500-3300 cm⁻¹), and the strong C=O stretching vibration of the carbonyl group (around 1700 cm⁻¹). jst.go.jpacs.org The C-H stretching vibrations of the ethyl group and the aromatic ring will appear around 2800-3100 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-C and C-N stretching and various bending vibrations of the pyridine ring and the ethyl group. asianpubs.orgnih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the pyridine moiety are expected to produce strong signals in the Raman spectrum, typically in the 1600-1400 cm⁻¹ region. nih.govd-nb.inforesearchgate.net The C-C stretching of the ethyl group and the symmetric breathing mode of the pyridine ring are also expected to be prominent. researchgate.net

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Strong |

| C-H stretch (aliphatic) | 2850-2970 | Strong |

| C=O stretch (carboxylic acid) | ~1700 (strong) | Moderate |

| C=C, C=N stretch (ring) | 1400-1600 | Strong |

| O-H bend (in-plane) | ~1420 | Weak |

| C-O stretch (carboxylic acid) | ~1300 | Moderate |

| O-H bend (out-of-plane) | ~920 | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as nicotinic acid and other substituted pyridines, allows for a prediction of its solid-state characteristics. acs.orgnih.gov

It is expected that in the crystalline form, this compound molecules would form hydrogen-bonded dimers through their carboxylic acid groups. This is a common structural motif for carboxylic acids. Furthermore, N-H···O hydrogen bonds could also play a role in the crystal packing. The pyridine ring, being a planar moiety, would likely engage in π-π stacking interactions with adjacent molecules. The ethyl group's conformation would be fixed in the solid state, and its orientation relative to the pyridine ring would be determined by steric and electronic factors to achieve the most stable crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is a powerful technique for studying chiral molecules. However, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum.

This technique would become relevant if this compound were derivatized with a chiral auxiliary or if it were used to form a complex with a chiral host molecule. In such cases, induced circular dichroism could be observed, providing information about the binding and the conformation of the resulting diastereomeric species.

Photophysical Studies of this compound and Related Fluorophores

The photophysical properties of a molecule, such as its absorption and emission of light, are determined by its electronic structure. While nicotinic acid and its simple derivatives are generally not considered to be strongly fluorescent, the introduction of certain substituents or their incorporation into larger conjugated systems can lead to the development of useful fluorophores. oup.comlew.ro

Studies on substituted pyridines and benzothiadiazoles have shown that push-pull systems, where an electron-donating group is attached to an electron-accepting ring system, can exhibit significant fluorescence with large Stokes shifts. rsc.orgmdpi.comnih.govdiva-portal.org These properties are often sensitive to the solvent polarity, a phenomenon known as solvatochromism.

For this compound, significant fluorescence is not expected. However, it could serve as a building block for more complex fluorescent molecules. For instance, derivatization of the carboxylic acid group or further substitution on the pyridine ring could lead to compounds with interesting photophysical properties, potentially for applications in bioimaging or as molecular sensors. uu.sediva-portal.orgnih.gov

Computational and Theoretical Chemistry Investigations of 4 Ethylnicotinic Acid

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like 4-Ethylnicotinic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to determine the optimized geometry of this compound and to analyze its electronic structure. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would also be centered on the ring system, particularly involving the carboxylic acid group. A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the ground state. The presence of the electron-donating ethyl group and the electron-withdrawing carboxylic acid group on the pyridine ring modulates the energy levels of these frontier orbitals.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The ethyl group at the 4-position and the carboxylic acid at the 3-position create a distinct electronic environment for each proton and carbon atom in the molecule, leading to a unique NMR fingerprint.

Predicted ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS) (Note: These are representative values based on DFT calculations for similar structures and may vary based on the specific computational method and solvent model used.)

| Atom | Predicted Chemical Shift (ppm) |

| C2 | ~150.5 |

| C3 | ~138.0 |

| C4 | ~148.0 |

| C5 | ~123.0 |

| C6 | ~152.0 |

| COOH | ~168.0 |

| CH2 | ~25.0 |

| CH3 | ~14.0 |

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic π→π* transitions associated with the aromatic pyridine ring. The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While QM methods provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. kit.edu MD simulations are crucial for exploring the conformational landscape of flexible molecules like this compound, particularly the rotation around the C-C bond of the ethyl group. By simulating the movements of atoms and molecules over a period, MD can reveal the preferred conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

Time-Averaged Molecular Dynamics with Orientational Constraints (MDOC)

For flexible molecules, determining the three-dimensional structure and conformational populations in solution can be challenging. Time-Averaged Molecular Dynamics with Orientational Constraints (MDOC) is an advanced simulation technique that addresses this by incorporating experimental data, typically residual dipolar couplings (RDCs) from NMR spectroscopy, as constraints. mdpi.comresearchgate.netmdpi.comethz.ch

The MDOC method uses these experimental constraints to guide the simulation, ensuring that the resulting ensemble of conformations is consistent with the experimental data. mdpi.comresearchgate.net This approach is particularly powerful for studying the torsional angle distributions of flexible side chains, such as the ethyl group in this compound. researchgate.net By applying MDOC, one could obtain a detailed picture of the conformational preferences of the ethyl group, which is crucial for understanding its steric influence in potential binding interactions. mdpi.com

Molecular Docking and Virtual Screening Studies with Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. youtube.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.

For this compound, docking studies could be performed against various potential biological targets. Given its structural similarity to nicotinic acid (a known ligand for nicotinic acetylcholine (B1216132) receptors and a precursor to NAD/NADP), potential targets could include various enzymes and receptors. For instance, nicotinic acid derivatives have been investigated as anti-inflammatory agents. nih.gov Docking simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the active site of a target protein.

Virtual screening involves docking large libraries of compounds against a target to identify potential hits. This compound could be included in such libraries to explore its potential activity against a wide range of biological targets, such as the NMDA receptor, for which other nicotinic acid derivatives have shown antagonist activity. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are used to predict the activity or properties of new, unsynthesized compounds.

In a QSAR study involving nicotinic acid derivatives, descriptors for this compound would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. A QSPR model could correlate these descriptors with properties like solubility, melting point, or pKa.

Computationally Predicted Properties for this compound (Source: Data computed by PubChem)

| Property | Value |

| Molecular Weight | 151.16 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 151.063329 g/mol |

| Topological Polar Surface Area | 50.0 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 179 |

These descriptors can then be used in a QSAR model to predict the biological activity of this compound based on the activities of a training set of related compounds. For example, a QSAR model could predict its potential as an anti-inflammatory agent based on its structural similarity to other known anti-inflammatory nicotinic acid derivatives. nih.gov

Despite a comprehensive search for computational and theoretical chemistry investigations into the reaction mechanisms of this compound, no specific studies detailing the elucidation of its reaction pathways were identified.

Computational chemistry is a powerful tool for exploring chemical reactions, providing deep insights into the molecular-level transformations that are often difficult to observe experimentally. mdpi.comopenaccessjournals.com Techniques such as Density Functional Theory (DFT) and ab initio quantum chemical calculations allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby illuminating the step-by-step process of a chemical reaction. openaccessjournals.comresearchgate.net These methods are instrumental in understanding reaction kinetics and thermodynamics, predicting the feasibility of different reaction pathways, and even designing more efficient synthetic routes. smu.edumonash.edunih.gov

Modern computational approaches can model complex reaction systems, including the role of solvents and catalysts, and can even be used to screen for novel reactions through automated reaction path discovery. nih.govrsc.org The insights gained from these computational studies are invaluable across many areas of chemistry, from organic synthesis and materials science to drug discovery. openaccessjournals.comrsc.org

However, the application of these sophisticated computational techniques to elucidate the specific reaction mechanisms involving this compound has not been documented in the available scientific literature. While general methodologies for studying reaction pathways are well-established, detailed findings from such an analysis of this compound—including data on transition states, intermediates, and activation energies—are not available. Therefore, a data-driven discussion on the computational elucidation of its reaction mechanisms cannot be provided at this time.

Chemical Reactivity and Reaction Mechanisms of 4 Ethylnicotinic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally a challenging transformation. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, readily reacting with the acidic electrophilic reagents. gcwgandhinagar.com This protonation or coordination with a Lewis acid forms a pyridinium (B92312) ion, which is highly deactivated towards electrophilic attack. gcwgandhinagar.com

For 4-Ethylnicotinic acid, the ring is substituted with both an activating group (the C4-ethyl group) and a deactivating group (the C3-carboxylic acid). The ethyl group, being an alkyl group, is an ortho-, para-director and activates the ring through an inductive effect. The carboxylic acid group is a meta-director and deactivates the ring by withdrawing electron density.

Considering the positions relative to the substituents:

Position 2: Ortho to the carboxylic acid (deactivated) and ortho to the ethyl group (activated).

Position 5: Para to the ethyl group (activated) and meta to the carboxylic acid (unaffected by resonance deactivation).

Position 6: Ortho to the carboxylic acid (deactivated).

The inherent deactivation of the pyridine ring, further compounded by the electron-withdrawing carboxylic acid at C3, makes electrophilic substitution difficult. Even with the activating effect of the ethyl group, harsh reaction conditions would be required. If a reaction were to occur, the electrophile would most likely attack the position least deactivated, which would be position 5, being para to the activating ethyl group and meta to the deactivating carboxylic acid group. However, useful electrophilic substitutions are typically only seen on pyridine rings bearing potent electron-donating substituents like amino or methoxy (B1213986) groups, which is not the case here. gcwgandhinagar.com

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. gcwgandhinagar.comlibretexts.org For a nucleophilic substitution to occur, a good leaving group, such as a halide, must be present on the ring. libretexts.org

This compound, in its native form, lacks a suitable leaving group on the pyridine ring. Therefore, it does not readily undergo nucleophilic aromatic substitution. However, if the molecule were derivatized, for instance, by introducing a halogen at the 2- or 6-position, it would become a viable substrate for SNAr reactions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the expulsion of the leaving group to restore aromaticity. libretexts.orgyoutube.com The presence of the electron-withdrawing carboxylic acid group would further activate the ring toward nucleophilic attack.

An alternative pathway for substitution involves the activation of pyridine-N-oxides. If this compound were converted to its N-oxide, it would become highly activated for nucleophilic substitution, particularly at the 2- and 6-positions. mdpi.com

Photochemical Transformations and Photo-Induced Reactivity

Nicotinic acid and its derivatives exhibit diverse photoreactivity that is highly dependent on the solvent and the pH of the solution, which dictates the chemical form of the molecule (cationic, neutral, or anionic). oup.com

Photo-Hydroxylation: In acidic aqueous solutions, the cationic form of nicotinic acid derivatives can undergo photo-hydroxylation. oup.comresearchgate.net This reaction is believed to proceed through the triplet excited state. oup.com For this compound, irradiation in an acidic aqueous solution would likely lead to the introduction of a hydroxyl group onto the pyridine ring, with 2-hydroxy-4-ethylnicotinic acid being a probable product, analogous to the reactivity of nicotinic acid itself. researchgate.net

Photo-Decarboxylation: In alkaline ethanol (B145695) solutions, the anionic form of nicotinic acid can undergo photo-decarboxylation. oup.comresearchgate.net This reaction involves the light-induced elimination of carbon dioxide from the carboxylate group. Therefore, UV irradiation of this compound in an alkaline ethanolic medium is expected to yield 4-ethylpyridine. The primary photochemical step is thought to be the photoreduction of an iron(III) complex by the carboxylate ligand, leading to a carboxyl radical which then decarboxylates. rsc.org

Photo-ethylation is a significant reaction for nicotinic acid in acidic ethanol solutions. In fact, this compound is the primary product formed when nicotinic acid is irradiated with UV light in acidic ethanol. oup.com This reaction involves the substitution of a hydrogen atom on the pyridine ring with an ethyl group derived from the solvent.

Prolonged UV irradiation of nicotinic acid in acidic methanol (B129727) has been shown to produce 4-methyl- and 4,6-dimethylnicotinic acids. oup.com By analogy, extended irradiation of this compound in acidic ethanol could potentially lead to the formation of diethylnicotinic acid derivatives, such as 4,6-diethylnicotinic acid.

| Reaction Type | Conditions | Reactant Form | Major Product Type | Reference |

|---|---|---|---|---|

| Photo-hydroxylation | Aqueous solution (acidic) | Cationic | Hydroxy-derivative | oup.com, researchgate.net |

| Photo-decarboxylation | Ethanol solution (alkaline) | Anionic | Decarboxylated pyridine | oup.com, researchgate.net |

| Photo-ethylation | Ethanol solution (acidic) | Cationic | Ethyl-substituted derivative | oup.com |

Catalytic Transformations Involving this compound as a Substrate or Ligand

As a Substrate: this compound can be synthesized via the catalytic oxidation of 4-ethylpyridine. This process can be efficiently catalyzed by vanadium pentoxide (V₂O₅) at elevated temperatures and pressures. vulcanchem.com

While direct catalytic transformations using this compound as a starting material are not widely reported, its functional groups suggest potential applications. For instance, the carboxylic acid group can be involved in transition metal-catalyzed decarboxylative coupling reactions, a modern method for forming new carbon-carbon or carbon-heteroatom bonds.

As a Ligand: The pyridine nitrogen atom and the carboxylate group of this compound make it a potential bidentate ligand for transition metal catalysis. The nitrogen atom acts as a neutral L-type ligand, while the carboxylate can act as an anionic X-type ligand. The design of ancillary ligands is crucial in homogeneous catalysis as they modify the catalyst's structure, reactivity, and stability. nih.govnih.gov Pyridine and carboxylic acid moieties are common in privileged ligand scaffolds. While specific applications of this compound as a ligand are not prominent in the literature, its structure suggests it could be employed in various catalytic systems, potentially influencing the regio- and enantioselectivity of reactions.

Coordination Chemistry and Metal Complexation Studies of this compound

A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the coordination chemistry and metal complexation of this compound. Despite its structural similarity to other nicotinic acid derivatives that are known to form a wide array of coordination complexes with various metal ions, this compound itself has not been the subject of detailed investigation in this area.

Nicotinic acid and its derivatives are well-established ligands in coordination chemistry. The presence of both a carboxylic acid group and a pyridine nitrogen atom provides two potential coordination sites, allowing for diverse bonding modes. These can include monodentate coordination through either the nitrogen or an oxygen atom of the carboxylate group, or bidentate chelation involving both moieties. Furthermore, the carboxylate group can act as a bridging ligand to form polynuclear or polymeric structures.

Given these characteristics of related compounds, it can be hypothesized that this compound would also exhibit versatile coordination behavior. The ethyl group at the 4-position of the pyridine ring is not expected to sterically hinder coordination to a significant degree and may influence the electronic properties of the pyridine nitrogen, potentially modulating the stability and structure of its metal complexes.

Further research is required to explore the coordination chemistry of this compound. Such studies would be valuable in understanding how the electronic and steric effects of the ethyl substituent influence the formation and properties of its metal complexes, and to determine if they exhibit novel structural motifs or properties compared to other nicotinic acid-based coordination compounds.

Biochemical and Molecular Interaction Studies of 4 Ethylnicotinic Acid Non Clinical Focus

Enzyme Interaction and Modulation Mechanisms (e.g., NAD Glycohydrolase, ADP-Ribosyl Cyclase)

No specific research was identified that investigates the interaction of 4-Ethylnicotinic acid with NAD Glycohydrolase or ADP-Ribosyl Cyclase. While nicotinic acid is a known precursor in the Preiss-Handler pathway for NAD+ synthesis, the effects of the 4-ethyl substitution on this process or on the activity of key enzymes like CD38 (an ADP-ribosyl cyclase) have not been documented in the available literature. nih.govnih.gov Enzymes like CD38 are multifunctional, capable of both synthesizing and hydrolyzing second messengers such as cyclic ADP-ribose (cADPR) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). nih.govnih.gov However, there is no evidence to suggest that this compound acts as a substrate, inhibitor, or modulator of these enzymatic activities.

Receptor Binding and Ligand-Target Recognition Studies (e.g., STING agonists)

There is no available data from receptor binding assays or ligand-target recognition studies for this compound. Specifically, no studies have been published that explore its potential as a STING (Stimulator of Interferon Genes) agonist. The STING pathway is a critical component of the innate immune system, activated by cyclic dinucleotides, and is a target for cancer immunotherapy. biorxiv.orgmdpi.comnih.gov While various synthetic agonists have been developed, this compound is not mentioned among them in the reviewed literature. nih.gov General receptor binding profiles for various compounds are used to understand their pharmacological effects, but such a profile for this compound has not been published. nih.govresearchgate.net

Investigation of Molecular Mechanisms of Action in Model Biological Systems (e.g., inhibition of DNA topoisomerase II, PI3K/AKT pathway modulation in in vitro assays)

No studies were found that examined the molecular mechanisms of action of this compound in model biological systems. There is no evidence to indicate that it functions as an inhibitor of DNA topoisomerase II, a class of enzymes crucial for managing DNA topology and a common target for anticancer drugs. frontiersin.orgnih.gov Furthermore, the scientific literature lacks any investigation into the potential modulation of the PI3K/AKT signaling pathway by this compound. The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is implicated in many cancers. nih.govnih.gov

Cellular Uptake and Intracellular Distribution Studies in Non-Human Cell Lines or in vitro Models

Specific studies detailing the cellular uptake and intracellular distribution of this compound in non-human cell lines or in vitro models are not available in the current scientific literature. Research on cellular uptake mechanisms is crucial for understanding a compound's bioavailability and mechanism of action, but this has not been reported for this compound. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Targets

No structure-activity relationship (SAR) studies for this compound derivatives targeting any defined biochemical target have been published. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds by modifying their chemical structure. mdpi.comnih.govdiva-portal.org While SAR studies exist for various other classes of molecules, this line of investigation has not been applied to this compound according to available records.

Metabolic Fate and Biotransformation Pathways in in vitro Systems or Non-Human Organisms

There is a lack of published research on the metabolic fate and biotransformation pathways of this compound in in vitro systems (such as liver microsomes or hepatocytes) or in non-human organisms. bioivt.comnih.gov In vitro metabolism studies are essential for predicting a compound's pharmacokinetic profile, including its clearance and potential for drug-drug interactions, but such data for this compound is not currently available. nih.govif-pan.krakow.pleuropa.eu

Analytical Methodologies for the Research and Quantification of 4 Ethylnicotinic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-Ethylnicotinic acid, enabling its separation from complex mixtures. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific research objective.

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for the quantification of nicotinic acid and its derivatives. creative-proteomics.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's polarity.

Method development involves the systematic optimization of several parameters to achieve the desired separation. actascientific.compharmtech.com

Column Selection : A C18 column is a common choice, providing effective separation for polar compounds like nicotinic acid derivatives. researchgate.net

Mobile Phase : The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pharmtech.comsielc.com Adjusting the pH of the aqueous phase with an acid, such as phosphoric acid or formic acid, is critical to ensure that the carboxylic acid group of this compound is in a consistent, non-ionized state, leading to sharp, symmetrical peaks. researchgate.netajol.info Gradient elution may be used to separate a wider range of compounds in a single run. ajol.infoacs.org

Detection : UV detection is commonly used, as the pyridine (B92270) ring of this compound exhibits strong absorbance in the UV range, typically around 260 nm. creative-proteomics.comacs.org A diode array detector (DAD) can be used to obtain the full UV spectrum, aiding in peak identification and purity assessment. actascientific.com

Flow Rate and Temperature : A flow rate of around 1.0 mL/min and controlled column temperature (e.g., 30-40 °C) are often used to ensure reproducibility. pharmtech.comacs.org

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. actascientific.comresearchgate.netnih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsemanticscholar.orgscielo.br

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank or placebo at the analyte's retention time. semanticscholar.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. researchgate.net |

| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | Recovery between 98% and 102%. researchgate.netscielo.br |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (%RSD) ≤ 2%. pharmtech.comajol.info |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| LOQ | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should be within acceptable limits after minor changes (e.g., pH, flow rate). researchgate.net |

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. mdpi.com Since this compound is a non-volatile carboxylic acid, it requires a derivatization step to increase its volatility and thermal stability before GC analysis. mdpi.com This process involves converting the polar functional groups (like -COOH and the pyridine nitrogen) into less polar, more volatile derivatives.

Common derivatization strategies include:

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Alkylation/Esterification : Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst.

Once derivatized, the sample is injected into the GC system. Separation occurs in a capillary column (e.g., a DB-5 or HP-5 column) based on the different boiling points and interactions of the analytes with the stationary phase. nih.gov A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity for organic compounds. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis. wvu.edulibretexts.org It is valuable for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for column chromatography. orgchemboulder.comchemistryhall.com For this compound, a TLC plate coated with a polar stationary phase like silica (B1680970) gel or alumina (B75360) is used. wvu.edulibretexts.org The mobile phase, a solvent or mixture of solvents, moves up the plate via capillary action, separating the components of the spotted sample. orgchemboulder.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wvu.edu Visualization can be achieved under UV light (254 nm), as the pyridine ring is UV-active. youtube.com The retention factor (Rf value) is calculated to characterize the compound's mobility in a specific solvent system. libretexts.orgyoutube.com

Preparative Chromatography , often in the form of preparative HPLC, is used for the isolation and purification of compounds on a larger scale than analytical HPLC, ranging from milligrams to kilograms. evotec.comwarwick.ac.ukpharmasalmanac.com The objective is not analysis but to obtain a sufficient quantity of pure this compound for further research, such as structural elucidation or biological testing. evotec.comnih.gov The principles are the same as analytical HPLC, but it utilizes larger columns, larger particle-sized stationary phases, and higher mobile phase flow rates to accommodate the increased sample load. warwick.ac.ukyoutube.com

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods separate molecules based on their migration in an electric field. nih.govCapillary Electrophoresis (CE) is a high-resolution technique particularly suited for the analysis of charged species like this compound. wikipedia.org It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com

In CE, separation occurs within a narrow fused-silica capillary filled with a background electrolyte (BGE). wikipedia.org The separation of nicotinic acid and its structural isomers has been successfully demonstrated using CE, indicating its applicability for this compound. nih.gov The migration rate of this compound is dependent on its charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. nih.gov Method parameters such as the pH of the BGE, its concentration, and the use of organic modifiers or ionic liquids as additives can be optimized to enhance separation selectivity and resolution. nih.govmdpi.com Detection is typically performed using UV-Vis absorbance.

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) Spectroscopy is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV-Vis region. The heterocyclic aromatic ring system in this compound results in a characteristic UV absorbance spectrum. This property is the basis for its detection in HPLC and CE systems. For direct quantification in a simple, pure solution, the absorbance at the wavelength of maximum absorption (λmax) can be measured and related to the concentration using the Beer-Lambert law.

Fluorescence Spectroscopy is a highly sensitive technique. While native this compound may not exhibit strong fluorescence, derivatization with a fluorescent tag can be employed to create a highly fluorescent derivative. This approach can significantly lower the detection limits. Laser-induced fluorescence detection coupled with CE has achieved extremely low detection limits for certain analytes. wikipedia.org

Mass Spectrometry-Based Analytical Approaches (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (liquid or gas chromatography), it provides exceptional sensitivity and specificity for both identification and quantification. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for analyzing polar, non-volatile compounds like this compound in complex matrices. creative-proteomics.com After separation on an HPLC system, the eluent is directed to an ion source, typically an Electrospray Ionization (ESI) source. ESI generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. bevital.nohitachi-hightech.com

For this compound, analysis in positive ion mode would detect the protonated molecule. Further structural information and enhanced selectivity can be achieved using tandem mass spectrometry (MS/MS). researchgate.netnih.gov In MS/MS, the precursor ion (the protonated molecule) is selected and fragmented to produce characteristic product ions. The transition from a specific precursor ion to a product ion can be monitored in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), providing highly selective and sensitive quantification. researchgate.netnih.gov For nicotinic acid, a common fragmentation involves the loss of the carboxylic group. bevital.noresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Nicotinic Acid Analogs

| Parameter | Description | Typical Setting |

|---|---|---|

| Ionization Mode | The polarity used to ionize the analyte. | ESI Positive [M+H]⁺. bevital.no |

| Capillary Voltage | The voltage applied to the ESI needle to create a spray. | 3000-4000 V. acs.org |

| Source Temperature | The temperature of the ion source. | 105-450 °C. acs.orgbevital.no |

| Desolvation Gas | High-flow nitrogen gas used to evaporate the solvent. | 450 L/h. acs.org |

| Precursor Ion (Q1) | The mass-to-charge ratio of the parent molecule. | m/z corresponding to [this compound + H]⁺. |

| Product Ion (Q3) | The mass-to-charge ratio of a characteristic fragment. | m/z corresponding to a stable fragment after collision-induced dissociation (e.g., loss of COOH). |

| Collision Energy | The energy used to fragment the precursor ion. | Optimized for the specific precursor-product ion transition. bevital.no |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Following the necessary derivatization to make this compound volatile, GC-MS analysis can provide detailed structural information from the mass spectra of the separated components. The fragmentation patterns generated by electron ionization (EI) are highly reproducible and can be compared against spectral libraries for confident identification.

Sample Preparation and Matrix Effects in Research Sample Analysis

Effective sample preparation is the cornerstone of successful quantitative analysis, aiming to isolate the analyte of interest from complex biological matrices, eliminate interferences, and enhance analytical sensitivity. The choice of sample preparation technique is contingent upon the physicochemical properties of this compound, the nature of the biological matrix (e.g., plasma, urine, tissue), and the analytical platform employed, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Common Sample Preparation Techniques

Several techniques are employed for the extraction of nicotinic acid and its derivatives from biological samples, which can be adapted for this compound. These include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. Acetonitrile is a commonly used precipitation solvent. In a typical procedure for nicotinic acid analysis, a volume of cold acetonitrile is added to the plasma sample, vortexed, and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system or further processed. For instance, in the analysis of nicotinic acid and its metabolites in rat plasma, samples were deproteinized with acetonitrile, followed by evaporation of the supernatant and reconstitution in the mobile phase. bevital.no

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases. For polar compounds like nicotinic acid, adjusting the pH of the aqueous sample can facilitate its extraction into an organic solvent. A study on niacin in human plasma utilized a single LLE procedure with methyl-t-butyl ether after acidifying the plasma. nih.gov This approach was found to be optimal for the recovery of niacin and the removal of phospholipids. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample extract compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be utilized depending on the properties of this compound.

Interactive Data Table: Comparison of Sample Preparation Techniques for Nicotinic Acid Analogs

| Technique | Principle | Advantages | Disadvantages | Typical Recovery |

| Protein Precipitation | Protein denaturation and removal by organic solvent. | Fast, simple, and inexpensive. | Less clean extract, potential for significant matrix effects. | 80-95% |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquids. | Cleaner extracts than PPT, can be selective. | More labor-intensive, requires solvent optimization. | >85% |

| Solid-Phase Extraction | Analyte retention on a solid sorbent and selective elution. | High selectivity, very clean extracts, reduced matrix effects. | More complex and costly, requires method development. | >90% |

Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, arising from co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. bataviabiosciences.com The assessment and mitigation of matrix effects are therefore critical during method development and validation.

Assessment of Matrix Effects:

The extent of matrix effects can be evaluated by comparing the analytical response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively.

In a study quantifying nicotinic acid and its metabolite nicotinuric acid in human plasma, the relative matrix effect was assessed at three different concentrations. nih.gov For nicotinic acid, the relative matrix effect ranged from 80.0% to 96.5%, indicating some degree of ion suppression. nih.gov

Research Findings on Matrix Effects for Nicotinic Acid:

| Analyte | Concentration (ng/mL) | Relative Matrix Effect (%) | Reference |

| Nicotinic Acid | 10 | 80.0 – 84.4 | nih.gov |

| Nicotinic Acid | 60 | 83.1 – 96.5 | nih.gov |

| Nicotinic Acid | 600 | 80.8 – 91.2 | nih.gov |

| Nicotinuric Acid | 10 | 81.7 – 96.2 | nih.gov |

| Nicotinuric Acid | 60 | 85.3 – 99.3 | nih.gov |

| Nicotinuric Acid | 600 | 83.5 – 96.6 | nih.gov |

This data indicates that while matrix effects were present, they were considered to have no practical impact on the quantification in this particular study.

Mitigation of Matrix Effects:

Several strategies can be employed to minimize the impact of matrix effects:

Effective Sample Preparation: As demonstrated in the LLE method for niacin, optimizing the extraction procedure to effectively remove interfering components, such as phospholipids, can significantly reduce matrix effects. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step.

Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. When a SIL-IS is not available, a structural analog can be used. nih.gov

Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Potential Research Applications and Future Directions for 4 Ethylnicotinic Acid Research Non Clinical Applications

Role as a Synthetic Intermediate in Fine Chemical and Pharmaceutical Research

The nicotinic acid core is a prevalent scaffold in the synthesis of a multitude of pharmaceutical compounds and fine chemicals. researchgate.netresearchgate.netnih.gov Generally, the carboxylic acid group and the pyridine (B92270) ring of nicotinic acid derivatives can be readily modified to create more complex molecules. researchgate.net For instance, the acid can be converted to an acid chloride, which then serves as a reactive intermediate for the synthesis of esters, amides, and hydrazides. researchgate.net These derivatives, in turn, can be cyclized to form various heterocyclic compounds like oxadiazoles (B1248032) and triazoles. researchgate.net

While extensive research showcases the synthetic utility of the broader nicotinic acid family in developing compounds with potential anticancer and anti-inflammatory activities, specific examples detailing the use of 4-Ethylnicotinic acid as a starting material in the synthesis of commercial fine chemicals or pharmaceuticals are not widely documented in publicly available research. nih.govnih.gov The synthesis of various ester compounds from 4-ethyloctanoic acid, a different aliphatic carboxylic acid, has been described for the flavor and fragrance industry, highlighting the general utility of ethyl-substituted acids in creating molecules with specific sensory properties. researchgate.net However, direct analogues of this application using this compound are yet to be extensively reported.

The potential for this compound in this domain lies in the unique steric and electronic properties conferred by the ethyl group at the 4-position of the pyridine ring. This substitution can influence the reactivity of the molecule and the biological activity of its downstream products. Future research could focus on leveraging this specific substitution pattern to create novel bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents | Product Class | Potential Applications |

| This compound | Thionyl chloride (SOCl₂) | 4-Ethylnicotinoyl chloride | Intermediate for amides, esters |

| 4-Ethylnicotinoyl chloride | Alcohols (R-OH) | 4-Ethylnicotinate esters | Fine chemicals, pharmaceutical precursors |

| 4-Ethylnicotinoyl chloride | Amines (R-NH₂) | 4-Ethylnicotinamides | Bioactive molecule synthesis |

| This compound | Hydrazine hydrate | This compound hydrazide | Precursor for heterocyclic synthesis |

Applications in Material Science Research (e.g., as a monomer, ligand for functional materials)

The application of this compound in material science is a largely unexplored area. In principle, its bifunctional nature, possessing both a carboxylic acid group and a nitrogen-containing heterocyclic ring, makes it a candidate for use as both a monomer in polymerization reactions and as a ligand for the construction of functional materials like Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. nih.gov While a vast number of carboxylic acids have been employed as ligands in MOF synthesis, specific studies detailing the use of this compound for this purpose are not prominent in the existing literature. The ethyl group at the 4-position could potentially influence the resulting MOF's pore size, topology, and surface properties, which could be an interesting avenue for future research.

Similarly, as a monomer, this compound could potentially be used to synthesize polyesters or polyamides. However, there is a lack of published research demonstrating the polymerization of this specific monomer. The development of polymers incorporating the 4-ethylnicotinate moiety could lead to materials with novel thermal, mechanical, or even bioactive properties.

Agrochemical Research and Development (e.g., herbicide studies, plant growth regulation, plant stress tolerance mechanisms)

The most significant non-clinical application research for nicotinic acid derivatives, including the potential for this compound, lies within the agrochemical sector. Compounds with a nicotinic acid backbone have been investigated for their roles as herbicides and plant growth regulators.

Herbicide Studies: Synthetic auxins are a major class of herbicides, and many are derivatives of carboxylic acids. clinisciences.com These compounds mimic the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death. youtube.com While 2,4-Dichlorophenoxyacetic acid is a classic example, research into other acidic scaffolds continues. Nicotinic acid derivatives have been patented as active ingredients in herbicidal compositions, demonstrating their ability to control a wide range of weeds in various crops.

Plant Growth Regulation: Plant growth regulators are crucial for modern agriculture, influencing processes from root initiation to fruit ripening. youtube.com Auxins, for example, not only act as herbicides at high concentrations but also promote root growth and development at lower concentrations. youtube.com Cytokinins, another class of plant hormones, are involved in cell division and shoot growth. youtube.comusda.gov The balance between auxins and cytokinins often dictates the developmental fate of plant tissues. youtube.com

While direct studies on this compound for plant growth regulation are not widely available, the known effects of the parent compound, nicotinic acid (a form of vitamin B3), in plant metabolism suggest that its derivatives could have significant biological effects. Ethylene is another key plant hormone that regulates a wide array of developmental processes and stress responses. nih.govyoutube.com The interplay between these hormonal pathways is complex, and introducing novel synthetic regulators like this compound could provide new tools for agricultural applications.

Plant Stress Tolerance: Research has shown that certain chemical compounds can enhance a plant's tolerance to abiotic stresses such as drought, salinity, and extreme temperatures. While there is no specific research on this compound for this purpose, the general field of inducing stress tolerance through chemical means is an active area of investigation.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Application Area | Mode of Action (Hypothesized) | Potential Benefit |

| Herbicide | Synthetic auxin mimic | Selective weed control |

| Plant Growth Regulation | Modulation of hormone balance | Improved crop yield and quality |

| Plant Stress Tolerance | Induction of defense pathways | Enhanced crop resilience |

Development of Chemical Biology Probes and Imaging Agents

The development of chemical probes and imaging agents is a vital area of research for visualizing and understanding biological processes at the molecular level. Fluorescent probes, in particular, are powerful tools. The synthesis of such probes often involves attaching a fluorophore to a molecule that can interact with a specific biological target.

Currently, there is a lack of specific research on the use of this compound as a scaffold for developing chemical biology probes or imaging agents. However, the nicotinic acid structure could be a viable starting point for such an endeavor. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of fluorescent dyes or other reporter groups. The pyridine ring itself can be part of a larger conjugated system that exhibits fluorescence.

Future research could explore the synthesis of this compound derivatives coupled to known fluorophores to investigate their potential as imaging agents. The ethyl group might influence the photophysical properties or the cellular uptake and distribution of such probes.

Emerging Research Areas and Unexplored Properties of this compound Derivatives

The field of medicinal chemistry is constantly seeking novel molecular scaffolds to develop new therapeutic agents. While this article focuses on non-clinical applications, the initial stages of drug discovery often involve exploring the fundamental chemical reactivity and biological activity of new compound classes.

Recent research has focused on synthesizing novel derivatives of various carboxylic acids, such as usnic acid, and evaluating their biological properties. mdpi.com Similarly, new derivatives of nicotinic acid have been synthesized and tested for a range of activities, including anticancer and antimicrobial effects. nih.gov These studies provide a blueprint for how research on this compound could progress.

Unexplored areas for this compound research include:

Catalysis: The pyridine nitrogen could potentially coordinate to metal centers, suggesting a role for its derivatives as ligands in catalysis.

Organocatalysis: The basicity of the pyridine nitrogen could be harnessed in organocatalytic transformations.

Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds and the pyridine ring to participate in pi-stacking interactions could be exploited in the design of self-assembling systems.

The future of this compound research will likely involve a systematic exploration of its chemical reactivity and the synthesis of a library of derivatives. Screening these compounds for a wide range of biological and material properties could uncover novel and unexpected applications.

Q & A

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay protocols, purity levels). Replicate experiments under standardized conditions, using validated cell lines/pathways (e.g., NAD⁺ biosynthesis). Apply statistical models (e.g., mixed-effects regression) to account for clustered data or inter-study heterogeneity. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular activity) .

Q. What strategies are effective for probing the mechanistic role of this compound in enzymatic inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) and mode (competitive/non-competitive). Pair with X-ray crystallography or cryo-EM to visualize binding interactions. Employ isotopic labeling (e.g., ¹⁴C) to track metabolic fate. Validate specificity using knock-out models or RNA interference targeting suspected enzymatic pathways .

Q. How should degradation products of this compound under extreme conditions be identified and quantified?

- Methodological Answer : Subject the compound to stress conditions (heat, light, pH extremes) per ICH guidelines. Analyze degradation profiles via LC-MS/MS with fragmentation patterns to identify byproducts. Quantify using calibration curves of pure standards. Employ stability-indicating assays (e.g., forced degradation studies) to assess kinetic degradation rates .

Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB). Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Validate predictions with in vitro binding assays (e.g., SPR, ITC). Compare results with QSAR models to refine activity predictions .

Q. How can enantiomer-specific effects of this compound be investigated?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Characterize purity using chiral HPLC or polarimetry. Test biological activity in enantiomer-selective assays (e.g., receptor-binding studies). Compare pharmacokinetic profiles (e.g., AUC, Cmax) in vivo using stereospecific analytical methods .

Data Analysis & Ethical Considerations

Q. What statistical methods address clustered data in studies involving repeated this compound dosing?

- Methodological Answer : Apply linear mixed-effects models to account for intra-subject correlations. Use generalized estimating equations (GEE) for non-normal data distributions. Report intraclass correlation coefficients (ICC) to quantify clustering magnitude. Pre-specify adjustments for covariates (e.g., body weight, metabolic rate) in the study protocol .

Q. How can researchers ensure ethical rigor when designing animal studies with this compound?

- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis referencing prior toxicological data. Obtain approval from institutional animal care committees (IACUC). Include humane endpoints and detailed euthanasia protocols in the study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.